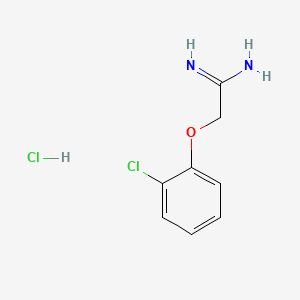

2-(2-Chlorophenoxy)acetamidine Hydrochloride

Description

Properties

IUPAC Name |

2-(2-chlorophenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWKAEFYVGWTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207115 | |

| Record name | Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58403-03-5 | |

| Record name | Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058403035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Acetamidine Hydrochloride Core

A representative and well-documented method for preparing acetamidine hydrochloride, which forms the core amidine structure in 2-(2-Chlorophenoxy)acetamidine hydrochloride, is described in patent CN111269145A. The method involves:

Step a: Preparation of acid methanol by introducing hydrogen chloride gas into concentrated sulfuric acid for drying, followed by reaction with methanol to form acid methanol (46-48% w/w concentration).

Step b: Slow dropwise addition of acetonitrile into the acid methanol at a controlled temperature (9-11 °C), then maintaining the mixture at 20-28 °C for 5-7 hours to synthesize the acetamidine intermediate.

Step c: Ammoniation by adding ammonia methanol solution (15-17% w/w) slowly at 0-5 °C, with pH monitoring to ensure the reaction proceeds to completion (pH 7-8).

Step d: Post-reaction processing includes centrifugation to remove ammonium chloride byproduct, distillation to remove methanol, and final centrifugation to isolate the acetamidine hydrochloride product with yields reported up to 87.6%.

$$

\text{CH}3\text{CN} + \text{CH}3\text{OH} + \text{HCl} \rightarrow \text{CH}3\text{C(NH)OCH}3 \cdot \text{HCl}

$$

$$

\text{NH}3 + \text{HCl} \rightarrow \text{NH}4\text{Cl}

$$

$$

\text{NH}3 + \text{CH}3\text{C(NH)OCH}3 \cdot \text{HCl} \rightarrow \text{CH}3\text{C(NH)NH}2 \cdot \text{HCl} + \text{CH}3\text{OH}

$$

This method optimizes reaction conditions for high purity and yield, suitable for scale-up production.

Incorporation of the 2-Chlorophenoxy Moiety

While the above method focuses on acetamidine hydrochloride, the specific 2-(2-chlorophenoxy) substitution requires an additional synthetic step involving the reaction of 2-chlorophenol derivatives with acetonitrile or related intermediates. Although direct preparative details for this compound are scarce in open literature, analogous synthesis routes involve:

Formation of 2-(2-chlorophenoxy)acetonitrile by nucleophilic substitution of 2-chlorophenol with chloroacetonitrile.

Subsequent conversion of the nitrile group to the amidine hydrochloride using the ammoniation method described above.

This approach aligns with standard organic synthesis practices for amidine derivatives.

Comparative Table of Key Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Acid Methanol Formation | HCl + concentrated H2SO4 + MeOH | Acid methanol concentration 46-48% w/w |

| Acetonitrile Addition | 9-11 °C dropwise addition, then 20-28 °C for 5-7 h | Controls reaction rate and purity |

| Ammoniation | Ammonia methanol 15-17% w/w, 0-5 °C initial, pH 7-8 final | pH control critical for completion |

| Post-reaction Processing | Centrifugation, methanol distillation | Removes ammonium chloride and solvent |

| Yield | Up to 87.6% | High yield suitable for industrial scale |

Additional Notes on Related Preparations

Preparation of related hydrochloride salts such as 2-chloroethylamine hydrochloride involves hydrogen chloride gas introduction under controlled pH and temperature, followed by organic acid addition and distillation to remove water. These methods highlight the importance of precise gas flow, temperature control, and purification steps, which are also relevant to amidine hydrochloride preparations.

Synthetic routes involving esterification, hydrazide formation, and coupling reactions with aromatic amines are common in related amidine derivative syntheses, which may inform modifications for this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)acetamidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amidine group to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenoxy)acetamidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)acetamidine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Key structural differences among acetamidine derivatives include:

- Substituent Position on the Aromatic Ring : The position of chlorine (e.g., 2-, 3-, or 4-chloro) or other groups (e.g., methoxy, methyl, or phenylthio) significantly impacts biological activity.

- Backbone Modifications: Variations such as hydroxy, carboxamidino, or piperazine substitutions alter electronic properties and binding affinity.

Table 1: Comparison of Select Acetamidine Derivatives

Key Research Findings

Substituent Hierarchy: Anticonvulsant potency follows the order: 2,4-diCl-phenoxy > 2-Cl-phenoxy > phenoxy .

Exceptions: Compound 8a (2-phenoxy with piperazine) defied trends, suggesting unique interactions with biological targets .

Pharmacophore Optimization: The 3-(2-chloroethyl)carbonylamino group emerged as a critical pharmacophore for maximizing activity .

Biological Activity

2-(2-Chlorophenoxy)acetamidine Hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The mechanisms can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can interact with receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity and signaling pathways.

- Antimicrobial Activity : The presence of the chlorophenoxy group enhances its ability to disrupt bacterial cell wall synthesis, thereby exhibiting antibacterial properties against various pathogens.

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways:

- Methylation Processes : Similar to other acetamides, this compound may participate in methylation reactions that are crucial for gene expression and protein function.

- Cell Signaling : By modulating key signaling pathways, it can influence processes such as apoptosis and cell proliferation.

Antimicrobial Activity

A study highlighted the antibacterial potential of related compounds, suggesting that this compound could exhibit similar effects. For instance:

- In vitro tests demonstrated significant inhibitory effects against Klebsiella pneumoniae , with a minimum inhibitory concentration (MIC) indicating its effectiveness as an antibacterial agent .

- Time-kill kinetics revealed that the compound could reduce viable bacterial counts significantly within a short exposure time, confirming its bactericidal properties .

Anticancer Potential

The compound's anticancer activity has also been explored:

- Research has shown that derivatives of acetamides can induce apoptosis in cancer cells through the modulation of apoptotic pathways. This suggests that this compound may have similar effects, warranting further investigation into its potential as an anticancer therapeutic .

Comparative Biological Activity Table

| Activity Type | Tested Pathogen/Cell Line | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Antibacterial | Klebsiella pneumoniae | 16 | Significant inhibition |

| Anticancer | Various cancer cell lines | N/A | Induces apoptosis |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest favorable absorption characteristics and low toxicity levels in vitro, making it a candidate for further development as a therapeutic agent.

Q & A

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

- Methodological Answer : Substitute acetonitrile with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing E-factor by 20%. Catalytic methods (e.g., Cu(I)-NHC complexes) enable room-temperature reactions, lowering energy consumption. Recover unreacted starting materials via membrane separation (e.g., nanofiltration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.